五氟苯甲醛肟

描述

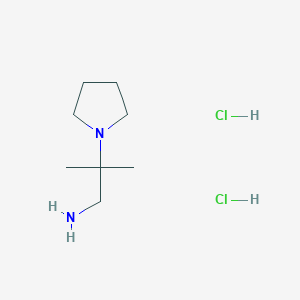

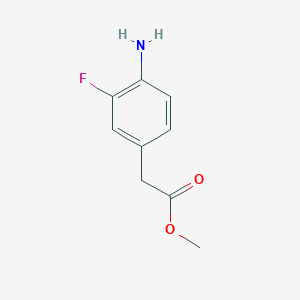

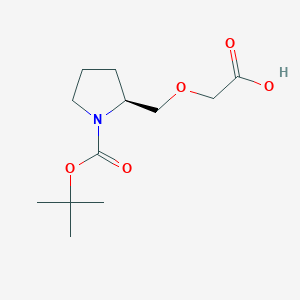

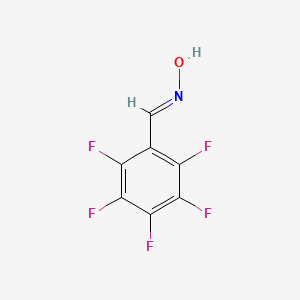

Pentafluorobenzaldehyde oxime is a derivative of pentafluorobenzaldehyde . Pentafluorobenzaldehyde is a multifunctional aromatic compound containing five atoms of fluorine and one aldehydic function .

Synthesis Analysis

The synthesis of pentafluorobenzaldehyde oxime involves the oximation of pentafluorobenzaldehyde . Another method involves the direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen .Molecular Structure Analysis

The molecular structure of pentafluorobenzaldehyde, the parent compound of pentafluorobenzaldehyde oxime, is C7HF5O . Its average mass is 196.074 Da and its monoisotopic mass is 195.994751 Da .Chemical Reactions Analysis

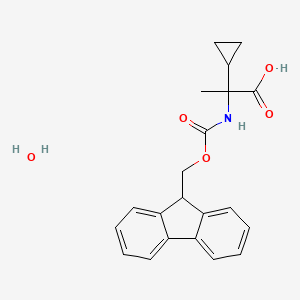

Oxime derivatives like pentafluorobenzaldehyde oxime contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N- and O-centered radicals . Oxime metathesis is a tuneable and versatile chemistry for dynamic networks . The Beckmann rearrangement is another reaction employed to convert oximes to amides .Physical And Chemical Properties Analysis

Pentafluorobenzaldehyde, the parent compound of pentafluorobenzaldehyde oxime, has a molecular formula of C7HF5O . Its average mass is 196.074 Da and its monoisotopic mass is 195.994751 Da .科学研究应用

芳香族多氟化合物

- 衍生物合成: 五氟苯甲醛已被用于制造一系列衍生物,包括五氟芪乙烯、五氟肉桂酸、叠氮、肟和各种缩醛。这些衍生物已通过涉及羰基的反应或用不同的官能团取代氟原子来合成 (Aroskar, Brown, Plevey, & Stephens, 1968).

五氟苯甲醛在有机合成中

- 化学和物理性质: 在过去的几十年中,五氟苯甲醛因其独特的化学和物理性质而备受关注。它已被用于卟啉、添加剂、药物递送和分析化学中。它具有多功能性,既含有氟原子又含有醛基,可进行多种化学反应 (Pažitný, Solčan, & Végh, 2009).

色谱分析

- 醛衍生化: 醛的肟衍生物(如五氟苯甲醛的衍生物)对于气相色谱分析非常有用。这些衍生物具有良好的分离度,并且在挥发性和检测灵敏度方面特别优异 (Nishikawa & Sakai, 1995).

缩合反应

- 合成卟啉的途径: 五氟苯甲醛已被用于与吡咯的无溶剂缩合反应中,从而合成卟啉(一种四吡咯大环)和其他产物 (Gross et al., 1999).

分析化学

- 醛分析的衍生物: 发现 O-(2,3,4,5,6-五氟苄基)肟-三甲基甲硅烷基酯衍生物对生物流体中醛、酮和氧酸的气相色谱分析非常有利。该方法增强了这些化合物的稳定性和检测灵敏度 (Hoffmann & Sweetman, 1991).

作用机制

The mechanism of action of oximes involves the reactivation of the phosphorylated acetylcholinesterase by displacing the phosphoryl moiety from the enzyme . The normal mechanism of action of acetylcholinesterase includes the binding of acetylcholine to the anionic site via its positively charged quaternary nitrogen, and to the serine hydroxyl group via a hydrogen bond with the carbonyl oxygen of acetyl group .

安全和危害

未来方向

Recent developments on oximes aim to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning . Oxime derivatives are easily made, are non-hazardous, and have long shelf lives. They contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N- and O-centered radicals . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

属性

IUPAC Name |

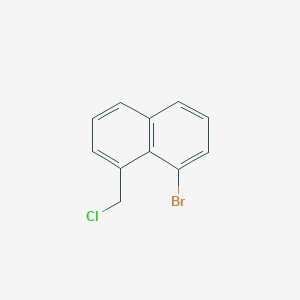

(NE)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPMMKRVLZHPJP-HSIUAXRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B3249166.png)

![4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3249188.png)